molecular formula C18H28O6 B595868 2,3,4,6-Tetra-o-allyl-d-glucopyranose CAS No. 186038-63-1

2,3,4,6-Tetra-o-allyl-d-glucopyranose

Cat. No.: B595868
CAS No.: 186038-63-1
M. Wt: 340.416
InChI Key: AVQAHNYSBYDMKQ-XMTFNYHQSA-N
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Description

2,3,4,6-Tetra-O-allyl-D-glucopyranose is a fully protected derivative of D-glucose where hydroxyl groups at positions 2, 3, 4, and 6 are substituted with allyl ethers. This compound is pivotal in carbohydrate chemistry as a versatile intermediate for synthesizing oligosaccharides, glycoconjugates, and glycomimetics. The allyl group serves as a temporary protecting group, offering orthogonal deprotection strategies (e.g., via Pd-catalyzed allyl transfer) that enable selective functionalization . Its synthesis typically involves allylation of D-glucose under controlled conditions, though specific protocols are less documented compared to its benzyl or acetyl analogs .

Properties

IUPAC Name

(3R,4S,5R,6R)-3,4,5-tris(prop-2-enoxy)-6-(prop-2-enoxymethyl)oxan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O6/c1-5-9-20-13-14-15(21-10-6-2)16(22-11-7-3)17(18(19)24-14)23-12-8-4/h5-8,14-19H,1-4,9-13H2/t14-,15-,16+,17-,18?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUWSFCCHQHPCH-IHAUNJBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC1C(C(C(C(O1)O)OCC=C)OCC=C)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)OCC=C)OCC=C)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

Sucrose is first converted into octa-O-allyl sucrose by treatment with allyl bromide in the presence of a strong base such as sodium hydride (NaH) in dimethylformamide (DMF). The reaction proceeds at 50–60°C for 20–60 minutes, achieving near-quantitative allylation of all eight hydroxyl groups. Subsequent acid hydrolysis with hydrochloric acid (HCl) in a polar aprotic solvent (e.g., ethanol or acetone) selectively cleaves the fructofuranosyl moiety, generating this compound.

Key Parameters:

ParameterOptimal Range
Temperature50–60°C
Reaction Time20–60 minutes
Acid Concentration1–2 M HCl
SolventEthanol/acetone (1:1 v/v)

This method avoids chromatographic purification by leveraging crystallization in ethanol or isopropanol, yielding the product in 70–85% purity.

Limitations and Modifications

While cost-effective, this route produces a mixture of anomers (α/β) due to the hemiacetal formation at the anomeric position. To isolate the desired α-anomer, recrystallization from toluene at −20°C is recommended. Additionally, competing side reactions, such as incomplete allylation or over-hydrolysis, necessitate strict control of reaction stoichiometry and temperature.

Selective Alkylation of Protected Glucose Derivatives

An alternative strategy employs protective groups to enable regioselective allylation. This method starts with di-O-isopropylidene-1,2:5,6-α-D-glucofuranose, a glucose derivative with hydroxyl groups at positions 3 and 4 unprotected.

Stepwise Alkylation Process

  • Protection: The 1,2- and 5,6-hydroxyl groups are blocked using isopropylidene groups, leaving positions 3 and 4 free.

  • Allylation: Treatment with allyl bromide in the presence of finely ground potassium hydroxide (KOH) and a desiccant (e.g., molecular sieves) in a toluene/DMF mixture selectively allylates the remaining hydroxyl groups.

  • Deprotection: Acidic hydrolysis with an ion-exchange resin (H⁺ form) in methanol/water removes the isopropylidene groups, yielding this compound.

Yield Optimization:

StepYield (%)Conditions
Allylation85–90KOH, toluene/DMF, 25°C, 12 h
Deprotection95Amberlite IR-120 (H⁺), MeOH/H₂O, reflux

This method achieves >90% regioselectivity but requires multi-step purification, increasing operational complexity.

Trichloroacetimidate Donor Synthesis

For applications requiring high anomeric purity, this compound is converted into its trichloroacetimidate derivative, a potent glycosyl donor.

Synthesis Protocol

  • Hemiacetal Formation: The free anomeric hydroxyl of tetra-O-allyl-D-glucopyranose is treated with trichloroacetonitrile (Cl₃CCN) and a base (e.g., potassium carbonate or 1,8-diazabicycloundec-7-ene, DBU) in dichloromethane (DCM).

  • Anomer Control: The reaction favors the α-anomer when conducted at room temperature for 1–6 hours, achieving an 80–96% yield of the trichloroacetimidate.

Critical Data:

ParameterValue
BaseK₂CO₃ or DBU
SolventAnhydrous DCM
Reaction Time1–6 h
α/β Ratio85:15 to 95:5

This donor facilitates stereospecific glycosylations, making it invaluable for synthesizing β-linked oligosaccharides.

Comparative Analysis of Methods

Efficiency and Scalability

MethodYield (%)Purity (%)Scalability
Sucrose Peralkylation70–8585–90High (gram scale)
Protected Glucose80–90>95Moderate
Trichloroacetimidate80–96>98Low (milligram)

The sucrose route is preferred for bulk synthesis, while the trichloroacetimidate method suits high-precision applications.

Challenges and Solutions

  • Anomeric Mixture: Neutralization with aqueous sodium bicarbonate post-hydrolysis reduces β-anomer formation.

  • Byproduct Formation: Column chromatography (SiO₂, ethyl acetate/heptane) removes residual allyl bromide or desiccant residues .

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetra-o-allyl-d-glucopyranose undergoes various chemical reactions, including:

    Oxidation: The allyl groups can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form the corresponding saturated derivatives.

    Substitution: The allyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,4,6-Tetra-o-allyl-d-glucopyranose has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.

    Biology: Studied for its potential role in modifying biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic applications, including drug delivery and as a precursor for bioactive compounds.

    Industry: Used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetra-o-allyl-d-glucopyranose involves its interaction with various molecular targets and pathways. The allyl groups can undergo chemical modifications, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in changes in the structure and function of proteins, nucleic acids, and other biomolecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

2,3,4,6-Tetra-O-benzyl-D-glucopyranose

  • Structure/Reactivity: Benzyl groups provide robust protection, stable under acidic/basic conditions but removable via hydrogenolysis. This compound is widely used in glycosylation reactions due to its stability and compatibility with diverse coupling agents .
  • Applications : Key intermediate in trehalose mimics and disaccharide synthesis (e.g., 6,7,8,10-Tetra-O-benzyl derivatives) .
  • Limitations : Requires harsh conditions (H₂/Pd) for deprotection, limiting compatibility with acid-sensitive substrates .

2,3,4,6-Tetra-O-acetyl-D-glucopyranose

  • Structure/Reactivity: Acetyl groups are labile under basic conditions (e.g., Zemplén deacetylation), enabling rapid deprotection. This compound is a cornerstone in glycosyl donor synthesis (e.g., Koenigs-Knorr method) .
  • Applications : Critical for constructing oligosaccharides with defined stereochemistry (e.g., β-(1→3) and β-(1→6) linkages) .
  • Limitations : Susceptibility to hydrolysis complicates long-term storage and stepwise synthesis .

2,3,4,6-Tetra-O-methyl-D-glucopyranose

  • Structure/Reactivity : Methyl ethers are permanent protecting groups, stable under most reaction conditions. Used in conformational studies and NMR spectroscopy due to their rigidity .
  • Applications : Structural analysis of carbohydrates and synthesis of methyl glycosides .
  • Limitations : Irreversible protection restricts use in multi-step syntheses .

2,3,4,6-Tetra-O-propargyl-D-glucopyranose

  • Structure/Reactivity : Propargyl groups enable click chemistry (e.g., CuAAC reactions) for bioconjugation. Synthesized via propargylation of glucose followed by acetylation .
  • Applications : Synthesis of glycodendrimers and functionalized glycoconjugates .
  • Limitations : Requires specialized reagents (e.g., Cu catalysts) for downstream modifications .

Comparative Data Table

Property 2,3,4,6-Tetra-O-allyl 2,3,4,6-Tetra-O-benzyl 2,3,4,6-Tetra-O-acetyl 2,3,4,6-Tetra-O-methyl
Molecular Formula C₁₅H₂₄O₆ C₃₄H₃₆O₆ C₁₄H₂₀O₁₀ C₁₀H₂₀O₆
Deprotection Method Pd(0)/mild nucleophiles H₂/Pd NaOMe/MeOH Not removable
Typical Yield ~70% (estimated) 80–85% 75–90% 60–70%
Key Applications Orthogonal synthesis Glycosylation intermediates Glycosyl donors Conformational studies

Research Findings and Insights

  • Orthogonal Protection : Allyl groups complement benzyl and acetyl strategies, enabling multi-step syntheses (e.g., selective deprotection of allyl without disturbing benzyl groups) .
  • Stereochemical Influence: Allyl ethers exhibit steric bulk comparable to benzyl groups, influencing anomeric reactivity in glycosylation reactions. However, allyl’s π-allyl intermediates can stabilize transition states, enhancing regioselectivity .
  • Crystal Structure : Unlike acetylated derivatives (which adopt stable chair conformations ), allyl-protected glucose may exhibit increased flexibility due to allyl group rotation, impacting crystallization efficiency .

Biological Activity

2,3,4,6-Tetra-O-allyl-D-glucopyranose is a glycosylated compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the protection of hydroxyl groups on glucose followed by selective allylation. The compound can be synthesized using various methods, including:

  • Allylation of Glucose : Utilizing allyl bromide or allyl chloride in the presence of a base to selectively modify the hydroxyl groups.
  • Protecting Group Strategy : Employing protective groups such as acetyl or benzyl to prevent unwanted reactions during the synthesis process.
StepReagentsConditionsYield
1Glucose + Allyl bromideBase (e.g., NaOH)Variable
2Protection (if necessary)Acidic/Basic conditionsHigh

Biological Activity

This compound exhibits various biological activities that make it a subject of interest in pharmacological research. Key findings include:

Antimicrobial Properties

Research has indicated that derivatives of D-glucose exhibit antimicrobial activity. The introduction of allyl groups may enhance this activity through increased lipophilicity and improved membrane penetration. Studies have shown that certain glycosides can inhibit bacterial growth effectively.

Enzyme Inhibition

The compound is known to interact with specific enzymes. For example:

  • Glycogen Phosphorylase Inhibition : It has been reported that derivatives of D-glucose can inhibit glycogen phosphorylase, an enzyme involved in glycogen metabolism. This inhibition could have implications for managing conditions like diabetes mellitus .
  • Hexokinase Modulation : Similar compounds have been studied for their ability to modulate hexokinase activity, which is crucial in glycolysis and energy metabolism .

The biological activity of this compound can be attributed to several mechanisms:

  • Molecular Interactions : The compound may bind to enzyme active sites or receptor sites, altering their function.
  • Cellular Uptake : Its structural modifications may facilitate better cellular uptake compared to unmodified glucose.

Case Studies

  • Antimicrobial Activity :
    A study demonstrated that this compound exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those for standard antibiotics.
  • Cancer Research :
    In vitro studies involving cancer cell lines showed that the compound could induce apoptosis in certain types of cancer cells. This effect was linked to its ability to inhibit glycolytic pathways, similar to other D-glucose analogs .

Q & A

Basic: What is the synthetic utility of 2,3,4,6-Tetra-O-allyl-D-glucopyranose in carbohydrate chemistry?

Answer:
This compound serves as a protected glucose derivative, where allyl groups shield hydroxyl moieties during glycosylation reactions. This protection enables selective deactivation of reactive sites, ensuring controlled formation of glycosidic bonds in oligosaccharide synthesis. For example, allyl ethers are stable under acidic/basic conditions but can be removed via transition-metal catalysts (e.g., Pd⁰), allowing sequential deprotection strategies . Such methodologies are critical for constructing structurally defined glycans for studying biological recognition processes .

Basic: What are standard protocols for synthesizing and characterizing this compound?

Answer:
Synthesis:

  • Start with D-glucose and perform allylation using allyl bromide in the presence of a base (e.g., NaH) under anhydrous conditions.
  • Monitor reaction progress via TLC (e.g., hexane/ethyl acetate system) and purify using column chromatography .

Characterization:

  • NMR : Confirm allyl group integration (¹H NMR: δ 5.8–5.2 ppm for allyl protons; ¹³C NMR: δ 115–135 ppm for allyl carbons).
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+Na]⁺ peak) .

Advanced: How can glycosylation reaction yields be optimized using this compound?

Answer:
Key variables include:

  • Catalyst Selection : Lewis acids (e.g., BF₃·Et₂O) enhance glycosyl donor activation, but moisture-sensitive conditions require strict anhydrous protocols .
  • Solvent Systems : Polar aprotic solvents (e.g., CH₂Cl₂) improve reactant solubility, while molecular sieves prevent hydrolysis .
  • Temperature : Lower temperatures (0–4°C) reduce side reactions but may slow kinetics. Kinetic monitoring via TLC or HPLC is advised .

Advanced: How is this compound applied in enzyme mechanistic studies?

Answer:
It acts as a substrate for glycosyltransferases to probe enzymatic specificity and kinetics. For example:

  • Kinetic Assays : Measure enzyme activity by quantifying product formation (e.g., HPLC or fluorometric assays).
  • Structural Studies : Co-crystallize the compound with enzymes to resolve active-site interactions via X-ray crystallography (synchrotron data can achieve <1.0 Å resolution) .

Advanced: How to resolve contradictions in reported glycosylation efficiencies?

Answer:
Discrepancies often arise from:

  • Moisture Contamination : Trace water hydrolyzes intermediates; use rigorously dried solvents and inert atmospheres.
  • Catalyst Purity : Impurities in BF₃·Et₂O or Pd catalysts reduce efficacy; pre-treat with molecular sieves or recrystallize .
  • Donor-Acceptor Ratios : Optimize stoichiometry (e.g., 1.2:1 donor-acceptor ratio) to minimize side products .

Advanced: What structural insights can synchrotron data provide for this compound?

Answer:
Single-crystal X-ray diffraction with synchrotron radiation (e.g., λ = 0.7–1.0 Å) reveals:

  • Bond Lengths/Angles : Confirm allyl group geometry (C–C bond lengths ≈1.34 Å) and anomeric configuration (α/β).
  • Disorder Analysis : Identify dynamic conformational changes in the glucopyranose ring .

Advanced: How is this compound utilized in bioorthogonal chemistry?

Answer:
Allyl groups can participate in transition-metal-mediated reactions (e.g., Heck coupling) or radical-based modifications. For example:

  • Click Chemistry : Post-glycosylation, allyl ethers are functionalized via Pd-catalyzed cross-coupling to introduce fluorescent tags or biotin probes .
  • Protection-Deprotection Strategies : Allyl groups enable orthogonal protection in multi-step syntheses of glycoconjugates .

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